Regioselectivity vs. Tosyl Azide in Aziridine Ring-Opening
In palladium-catalyzed carbon–carbon bond formation reactions of substituted vinyl aziridines, replacement of the 4-toluenesulfonyl (tosyl) protecting group with the 2,4,6-trimethylbenzenesulfonyl (Mts) group dramatically improved reaction outcomes [1]. While the tosyl-protected substrate enabled the desired selective bond formation, product stereochemistry remained unassigned and stereoselectivity was low when the trans-aziridine derivative was used [1]. Switching to the Mts group increased chemical yields, regioselectivity, and stereoselectivity to >99% for both trans- and cis-aziridine substrates [1].
| Evidence Dimension | Regioselectivity and stereoselectivity in palladium-catalyzed aziridine ring-opening |
|---|---|
| Target Compound Data | >99% combined selectivity (yield, regio-, and stereoselectivity) |
| Comparator Or Baseline | 4-Toluenesulfonyl (tosyl) group: selectivity low (trans-aziridine); stereochemistry unassigned |
| Quantified Difference | Qualitative improvement from 'low' to '>99%' |
| Conditions | Palladium-catalyzed reaction of substituted vinyl aziridines using Masked Acyl Cyanide (MAC) reagent |
Why This Matters
The >99% selectivity achieved with the Mts group enables reliable, scalable synthesis of diastereomerically pure peptide mimics—an outcome unattainable with tosyl protection and essential for pharmaceutical lead development requiring defined stereochemistry.
- [1] Nemoto, H. KAKENHI Project Report 18550094, 2007. Highly Diastereoselective Synthesis of Anti-metabolic Peptide Mimics. View Source
